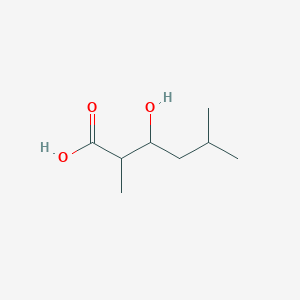

3-Hydroxy-2,5-dimethylhexanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Hydroxy-2,5-dimethylhexanoic acid is a chemical compound with the CAS Number: 847997-41-5 . It has a molecular weight of 160.21 and its IUPAC name is this compound .

Synthesis Analysis

The synthesis of this compound involves key steps such as Evans’ asymmetric alkylation and the anti-selective asymmetric hydrogenation of a chiral α-amino-β-keto ester .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H16O3/c1-5(2)4-7(9)6(3)8(10)11/h5-7,9H,4H2,1-3H3,(H,10,11) . This indicates that the molecule consists of 8 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms .Physical and Chemical Properties Analysis

This compound is an oil at room temperature .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Modification

3-Hydroxy-2,5-dimethylhexanoic acid and related compounds have been a focus in chemical synthesis research. For instance, studies have shown methods for synthesizing various derivatives of hydroxyhexanoic acids. These include efficient diastereoselective syntheses for specific configurations of amino-hydroxyhexanoic acids, which are valuable in the synthesis of complex organic molecules (Ohtaka et al., 2013), and the creation of Schiff's bases derived from lysine and aromatic aldehydes, which have applications as corrosion inhibitors (Gupta et al., 2016).

Biosynthetic Pathways and Biotechnology

In the field of biotechnology, research has explored the biosynthesis of polyhydroxyalkanoates (PHAs), which are polyesters accumulated in numerous bacteria. These PHAs, including derivatives of hydroxyhexanoic acids, have applications in fine chemicals, pharmaceuticals, and the medical industry due to their chiral nature (Ren et al., 2005). Additionally, studies on Halomonas bluephagenesis, a bacterium engineered for PHA synthesis, demonstrate the production of functional PHAs, including those containing hydroxyhexanoic acid monomers, for applications ranging from materials to medicines (Yu et al., 2020).

Material Science and Engineering

In material science, research has been conducted on the use of hydroxyalkanoates, including hydroxyhexanoic acid derivatives, in scaffold materials for tissue engineering. This includes the differentiation of human bone marrow mesenchymal stem cells into nerve cells using scaffolds made from terpolyesters of hydroxyalkanoates (Wang et al., 2010). The behavior of rat tooth germ cells on membranes made from copolymers of hydroxyvalerate and hydroxyhexanoate has also been studied, highlighting their potential in dental tissue regeneration (Chen et al., 2007).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-hydroxy-2,5-dimethylhexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-5(2)4-7(9)6(3)8(10)11/h5-7,9H,4H2,1-3H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXUDLCCHUMCBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole;hydrochloride](/img/structure/B2562571.png)

![2-[2-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid](/img/structure/B2562574.png)

![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-5,6,7,8-tetrahydroquinoxaline-2-carboxamide;hydrochloride](/img/structure/B2562576.png)

![2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)-4-(methylthio)butanoic acid](/img/structure/B2562579.png)

![3-[(1-Benzyltetrazol-5-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-6,8-dimethyl-1H-quinolin-2-one;hydrochloride](/img/structure/B2562582.png)

![Methyl 2-[2-(2-bromobenzoyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2562584.png)